molecular formula C20H13Cl2N3O5 B12027199 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate CAS No. 765275-49-8

4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate

Cat. No.: B12027199
CAS No.: 765275-49-8
M. Wt: 446.2 g/mol
InChI Key: UGZMYJQATRATIB-FOKLQQMPSA-N
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Description

4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a complex organic compound featuring a furan ring, a phenyl group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate typically involves multiple steps:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with an oxoacetyl compound to form a hydrazone intermediate. This reaction is usually carried out in the presence of a catalyst such as acetic acid under reflux conditions.

    Condensation Reaction: The hydrazone intermediate is then reacted with 4-formylphenyl furan-2-carboxylate in the presence of a base like sodium acetate. This step forms the final compound through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them into amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of the dichlorophenyl group is particularly significant in medicinal chemistry for its role in enhancing biological activity.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity to these targets, while the furan ring may participate in electron transfer processes. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenyl furan-2-carboxylate: Similar in structure but lacks the hydrazone moiety.

    4-Formylphenyl furan-2-carboxylate: Similar but lacks the dichlorophenyl group.

Uniqueness

The unique combination of the dichlorophenyl group, hydrazone linkage, and furan ring in 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound 4-((2-(2-((2,5-Dichlorophenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl furan-2-carboxylate is a synthetic organic molecule characterized by a complex structure that includes a furan ring, hydrazone linkage, and a dichlorophenyl moiety. This unique combination of functional groups suggests potential pharmacological applications, particularly in medicinal chemistry. Preliminary studies indicate that compounds with similar structural features exhibit a variety of biological activities.

Chemical Structure and Properties

The molecular formula of the compound is C20H13Cl2N3O5C_{20}H_{13}Cl_2N_3O_5, with a molecular weight of 446.24 g/mol. The compound's structure can be represented as follows:

4 2 2 2 5 Dichlorophenyl amino 2 oxoacetyl hydrazono methyl phenyl furan 2 carboxylate \text{4 2 2 2 5 Dichlorophenyl amino 2 oxoacetyl hydrazono methyl phenyl furan 2 carboxylate }

This structure includes:

  • A furan ring , which is known for its diverse biological activities.
  • A hydrazone linkage , which has been associated with various pharmacological effects.
  • A dichlorophenyl group , which may enhance biological interactions due to its electron-withdrawing properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

  • Anticancer Activity : Compounds with hydrazone linkages have shown potential as anticancer agents. For instance, derivatives of hydrazones have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In particular, compounds derived from similar scaffolds have exhibited IC50 values in the low micromolar range against cancer cell lines such as HepG2 (liver cancer) and MCF7 (breast cancer) .
  • Antimicrobial Properties : The presence of the furan ring has been linked to antimicrobial activity. Compounds structurally related to this compound have shown effectiveness against bacterial strains like E. coli and S. aureus, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Some studies have indicated that derivatives of this class can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Molecular docking studies have suggested that these compounds may bind effectively to COX active sites, potentially offering new avenues for anti-inflammatory drug development .

Table 1: Biological Activities of Related Compounds

Compound NameKey FeaturesBiological Activity
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylateFluorinated nitrophenol derivativeAntimicrobial
Various Hydrazone DerivativesCharacterized by hydrazone linkagesEnzyme inhibition, anticancer properties
Diamine DerivativesContains multiple amine functionalitiesCardiovascular benefits

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of hydrazone derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against multiple cancer types, highlighting the potential of this class of compounds for further development in cancer therapy .

Case Study: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of furan-based compounds revealed that derivatives similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be in the range of 15–30 µg/mL for effective strains .

Properties

CAS No.

765275-49-8

Molecular Formula

C20H13Cl2N3O5

Molecular Weight

446.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,5-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H13Cl2N3O5/c21-13-5-8-15(22)16(10-13)24-18(26)19(27)25-23-11-12-3-6-14(7-4-12)30-20(28)17-2-1-9-29-17/h1-11H,(H,24,26)(H,25,27)/b23-11+

InChI Key

UGZMYJQATRATIB-FOKLQQMPSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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